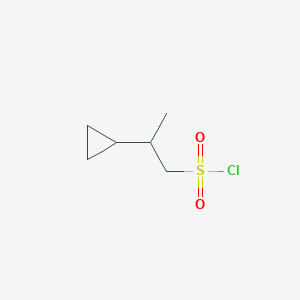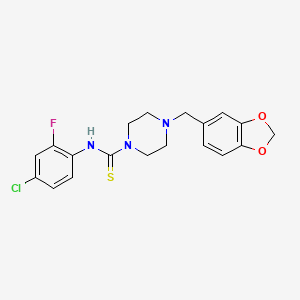![molecular formula C20H20N4O B2387464 N-[(1-phenylpyrrolidin-2-yl)methyl]quinoxaline-2-carboxamide CAS No. 1797703-88-8](/img/structure/B2387464.png)
N-[(1-phenylpyrrolidin-2-yl)methyl]quinoxaline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1-phenylpyrrolidin-2-yl)methyl]quinoxaline-2-carboxamide is a synthetic compound that belongs to the class of quinoxaline derivatives. These derivatives have been extensively studied for their diverse biological activities and potential therapeutic applications.
Preparation Methods
The synthesis of N-[(1-phenylpyrrolidin-2-yl)methyl]quinoxaline-2-carboxamide involves several steps. One common method includes the reaction of 1-phenylpyrrolidine with quinoxaline-2-carboxylic acid under specific conditions . The reaction typically requires the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
N-[(1-phenylpyrrolidin-2-yl)methyl]quinoxaline-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline-2-carboxylic acid derivatives, while reduction may produce quinoxaline-2-carboxamide derivatives .
Scientific Research Applications
N-[(1-phenylpyrrolidin-2-yl)methyl]quinoxaline-2-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an antimicrobial and anticancer agent. In medicine, it is being explored for its potential therapeutic effects in treating various diseases, including tuberculosis and cancer . Additionally, the compound has applications in the industry, particularly in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(1-phenylpyrrolidin-2-yl)methyl]quinoxaline-2-carboxamide involves its interaction with specific molecular targets and pathways . For example, it has been shown to inhibit the activity of certain enzymes, such as DNA topoisomerase and vascular endothelial growth factor receptor, which are involved in cancer cell proliferation . The compound’s ability to bind to these targets and disrupt their function contributes to its potential therapeutic effects .
Comparison with Similar Compounds
N-[(1-phenylpyrrolidin-2-yl)methyl]quinoxaline-2-carboxamide can be compared to other quinoxaline derivatives, such as Olaquindox, Echinomycin, Atinoleutin, Levomycin, and Carbadox . These compounds share similar structural features but differ in their specific biological activities and applications . For example, while Olaquindox is primarily used as an antibiotic, this compound has broader applications, including potential anticancer and antimicrobial effects . This uniqueness highlights the versatility and potential of this compound in various scientific research fields .
Properties
IUPAC Name |
N-[(1-phenylpyrrolidin-2-yl)methyl]quinoxaline-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O/c25-20(19-14-21-17-10-4-5-11-18(17)23-19)22-13-16-9-6-12-24(16)15-7-2-1-3-8-15/h1-5,7-8,10-11,14,16H,6,9,12-13H2,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXXMBIOJQSVQNM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=C2)CNC(=O)C3=NC4=CC=CC=C4N=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-{1-Azabicyclo[2.2.2]octan-3-yl}-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid hydrochloride](/img/structure/B2387381.png)
![1-(7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carbonyl)piperidine-4-carboxamide](/img/structure/B2387382.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide hydrochloride](/img/structure/B2387386.png)

![3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2387388.png)
![N-[2-(3-fluorophenyl)-2-methoxyethyl]-2-phenylbutanamide](/img/structure/B2387390.png)

![Isobutyl 5-(4-methoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2387392.png)



![N-(2,3-dihydroxypropyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2387399.png)
![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}-N-(2,4,6-trimethylphenyl)acetamide](/img/new.no-structure.jpg)

